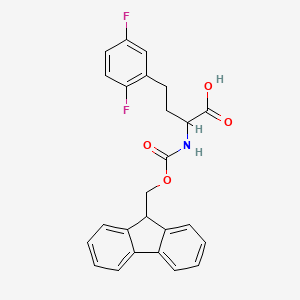

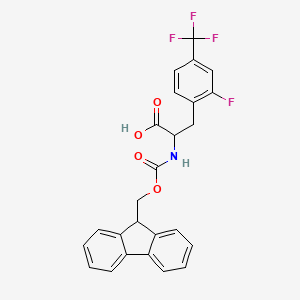

(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-2,5-difluoro-L-homofenilalanina es un derivado de aminoácido sintético que se utiliza principalmente en la síntesis de péptidos. Se caracteriza por la presencia de un grupo protector fluorenilmetilcarbonilo (Fmoc) y dos átomos de flúor en el anillo fenilo. Este compuesto es valioso en el campo de la química medicinal y la investigación de péptidos debido a sus propiedades estructurales únicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Fmoc-2,5-difluoro-L-homofenilalanina típicamente implica la protección del grupo amino con el grupo Fmoc, seguido de la introducción de átomos de flúor en el anillo fenilo. El proceso generalmente incluye:

Protección Fmoc: El grupo amino de la L-homofenilalanina se protege utilizando cloruro de Fmoc en presencia de una base como el carbonato de sodio.

Métodos de Producción Industrial

La producción industrial de Fmoc-2,5-difluoro-L-homofenilalanina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-2,5-difluoro-L-homofenilalanina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de flúor en el anillo fenilo pueden participar en reacciones de sustitución nucleofílica.

Desprotección: El grupo Fmoc se puede eliminar utilizando piperidina en dimetilformamida (DMF), revelando el grupo amino libre para reacciones posteriores.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como hidruro de sodio (NaH) y haluros de alquilo se utilizan comúnmente.

Desprotección: La piperidina en DMF es el reactivo estándar para la eliminación de Fmoc.

Productos Principales

Sustitución: Los productos incluyen varios derivados de fenilalanina sustituidos.

Desprotección: El producto principal es el aminoácido libre, 2,5-difluoro-L-homofenilalanina.

Aplicaciones Científicas De Investigación

Fmoc-2,5-difluoro-L-homofenilalanina tiene diversas aplicaciones en la investigación científica:

Síntesis de Péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos fluorados, que tienen una mayor estabilidad y bioactividad.

Química Medicinal: Se investiga su potencial para desarrollar nuevos fármacos debido a sus propiedades estructurales únicas.

Estudios Biológicos: Se utiliza en el estudio de las interacciones proteína-proteína y la especificidad enzima-sustrato.

Aplicaciones Industriales: Se emplea en el desarrollo de nuevos materiales y catalizadores.

Mecanismo De Acción

El mecanismo de acción de Fmoc-2,5-difluoro-L-homofenilalanina involucra su incorporación en péptidos, donde los átomos de flúor pueden influir en la conformación y estabilidad del péptido. El grupo Fmoc protege el grupo amino durante la síntesis y se elimina para permitir reacciones posteriores. Los átomos de flúor pueden participar en enlaces de hidrógeno y otras interacciones, afectando la actividad biológica del péptido .

Comparación Con Compuestos Similares

Compuestos Similares

- Fmoc-2,4-difluoro-L-homofenilalanina

- Fmoc-3,4-difluoro-L-homofenilalanina

- Fmoc-4-trifluorometil-L-homofenilalanina

Unicidad

Fmoc-2,5-difluoro-L-homofenilalanina es única debido al posicionamiento específico de los átomos de flúor en el anillo fenilo, lo que puede influir significativamente en las propiedades electrónicas y la reactividad del compuesto. Esto lo hace particularmente valioso en el diseño de péptidos con actividades biológicas específicas .

Propiedades

Fórmula molecular |

C25H21F2NO4 |

|---|---|

Peso molecular |

437.4 g/mol |

Nombre IUPAC |

4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30) |

Clave InChI |

CMOCQWVOWRXWCO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)

![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)